KCC2 blocker 1
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Overview
Description
Benzyl (2R)-1-acetyl-2-[(4-methylsulfonylphenyl)methyl]pyrrolidine-2-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound features a pyrrolidine ring, an acetyl group, and a benzyl ester, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KCC2 blocker 1 typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acetyl Group: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the Benzyl Ester: Esterification reactions using benzyl alcohol and a suitable acid catalyst.
Incorporation of the Methylsulfonylphenyl Group: This step involves the use of methylsulfonylphenyl derivatives and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of microreactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2R)-1-acetyl-2-[(4-methylsulfonylphenyl)methyl]pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester or acetyl group positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl (2R)-1-acetyl-2-[(4-methylsulfonylphenyl)methyl]pyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of KCC2 blocker 1 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2R,4S)-4-[(3-methoxycarbonylphenyl)methyl]pyrrolidine-2-carboxylate
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
Uniqueness
Benzyl (2R)-1-acetyl-2-[(4-methylsulfonylphenyl)methyl]pyrrolidine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylsulfonylphenyl group, in particular, contributes to its potential as a selective COX-2 inhibitor, distinguishing it from other similar compounds.
Properties
IUPAC Name |
benzyl (2R)-1-acetyl-2-[(4-methylsulfonylphenyl)methyl]pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-17(24)23-14-6-13-22(23,21(25)28-16-19-7-4-3-5-8-19)15-18-9-11-20(12-10-18)29(2,26)27/h3-5,7-12H,6,13-16H2,1-2H3/t22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXZWVGQXNFWDE-JOCHJYFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1(CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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